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Compound of Interest

Compound Name: 5H-Thiazolo[5,4-b]carbazole

Cat. No.: B15497984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photophysical properties of different thiazolo-

carbazole isomers. The fusion of a thiazole ring to a carbazole core can result in various

isomers depending on the position of the fusion, leading to distinct electronic and optical

characteristics. Understanding these differences is crucial for the rational design of novel

materials for applications in organic electronics, sensing, and photodynamic therapy.

Data Summary
The following table summarizes the key photophysical data for two representative thiazolo-

carbazole isomers. The data has been compiled from different studies and presented here for a

comparative overview.
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Property

Isomer A:
Carbazole-Thiazole
Derivative (C-F)[1]
[2]

Isomer B:
Carbazole-Thiazole
Derivative (C-Cl)[1]
[2]

Isomer C:
Carbazole-Thiazole
Derivative (C-Br)[1]
[2]

Absorption Max (λabs)
363 nm (in

Chloroform)

365 nm (in

Chloroform)

366 nm (in

Chloroform)

Molar Extinction

Coefficient (ε)

27,500 M-1cm-1 (in

Chloroform)

24,100 M-1cm-1 (in

Chloroform)

25,300 M-1cm-1 (in

Chloroform)

Emission Max (λem)
454 nm (in

Chloroform)

454 nm (in

Chloroform)

454 nm (in

Chloroform)

Fluorescence

Quantum Yield (ΦF)

11.37% (in

Chloroform)

10.98% (in

Chloroform)
7.33% (in Chloroform)

Fluorescence Lifetime

(τ)

1.85 ns (in

Chloroform)

1.83 ns (in

Chloroform)

1.23 ns (in

Chloroform)

Note: The isomers presented here are carbazole-based thiazole derivatives with different

halogen substituents (Fluorine, Chlorine, Bromine) which influence their photophysical

properties.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.

Synthesis of Carbazole-Thiazole Derivatives
The carbazole-based thiazole derivatives (C-Cl, C-Br, and C-F) were synthesized via a one-pot,

three-component reaction.[1][2] This involved the reflux of an appropriate benzaldehyde,

thiosemicarbazide, and a corresponding 4-substituted 2-bromoacetophenone in anhydrous

ethanol for 20 hours.[1][2] The resulting products were then purified using silica gel column

chromatography.[1][2]

UV-Vis Absorption and Fluorescence Spectroscopy
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Steady-state absorption and fluorescence spectra were recorded in chloroform.[1] Absorption

spectra were measured to determine the wavelength of maximum absorption (λabs) and the

molar extinction coefficient (ε). Fluorescence emission spectra were recorded to identify the

wavelength of maximum emission (λem).

Fluorescence Quantum Yield Determination
Fluorescence quantum yields (ΦF) were determined in chloroform.[1] The values were

calculated relative to a standard with a known quantum yield. The decrease in quantum yield

from the fluorine to the bromine derivative is attributed to the heavy atom effect, which

promotes intersystem crossing.[1]

Fluorescence Lifetime Measurements
Fluorescence lifetime (τ) measurements were conducted in chloroform using time-correlated

single-photon counting (TCSPC).[3] The decay profiles were analyzed to determine the

excited-state lifetime of the molecules.

Isomeric Influence on Photophysical Properties
The position of the thiazole ring fusion to the carbazole core, as well as the nature of

substituents, significantly impacts the electronic structure and, consequently, the photophysical

properties of the resulting isomers.
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Influence of Isomerism and Substitution on Photophysical Properties

Isomeric Core Structures

Photophysical Properties
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π-π* transitions

Emission (λ_em, Φ_F, τ)

Fluorescence

Carbazole-Thiazole (C-Cl)

Carbazole-Thiazole (C-Br)

Excitation

Click to download full resolution via product page

Caption: Logical relationship between thiazolo-carbazole isomers and their key photophysical

properties.

The provided data on halogen-substituted carbazole-thiazole derivatives illustrates that even

subtle changes in the molecular structure, such as altering a halogen substituent, can lead to

noticeable differences in the photophysical properties, particularly the fluorescence quantum

yield and lifetime.[1] This highlights the tunability of the photophysical characteristics of the

thiazolo-carbazole scaffold through chemical modification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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